Aranciamycin

Description

This compound has been reported in Streptomyces and Streptomyces echinatus with data available.

microbial collagenase inhibitor; structure given in first source

Structure

3D Structure

Properties

Molecular Formula |

C27H28O12 |

|---|---|

Molecular Weight |

544.5 g/mol |

IUPAC Name |

(2S,3S,4R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |

InChI |

InChI=1S/C27H28O12/c1-9-17(29)21(33)23(36-3)26(38-9)39-22-16-12(24(34)27(2,35)25(22)37-4)8-11-15(20(16)32)19(31)14-10(18(11)30)6-5-7-13(14)28/h5-9,17,21-23,25-26,28-29,32-33,35H,1-4H3/t9-,17-,21+,22+,23+,25-,26-,27+/m0/s1 |

InChI Key |

PGCZNTNNZCKKFG-LJUYJRHKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |

Synonyms |

aranciamycin |

Origin of Product |

United States |

Foundational & Exploratory

Aranciamycin: A Technical Deep Dive into its Discovery, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin, a member of the anthracycline class of antibiotics, is a glycosylated polyketide with notable antitumor and antibacterial properties. First isolated from Streptomyces echinatus, this natural product has garnered interest within the scientific community for its unique structural features and biological activities. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological evaluation of this compound, presenting key data in a structured format and detailing the experimental methodologies employed in its study.

Discovery and Origin

This compound was first reported in 1970 by Keller-Schierlein and his colleagues.[1] It was isolated from the fermentation broth of the bacterium Streptomyces echinatus.[1][2] Subsequent studies have identified other Streptomyces species as producers of this compound and its analogues.[3]

Physicochemical Properties

This compound is an orange-colored compound.[4]

| Property | Value | Reference |

| Molecular Formula | C27H28O12 | |

| Molecular Weight | 544.5 g/mol |

Biological Activity

This compound has demonstrated a range of biological activities, primarily against Gram-positive bacteria and various cancer cell lines. It is also a known inhibitor of collagenase. The following tables summarize the reported in vitro activities of this compound and its derivatives.

Antibacterial Activity

| Organism | Activity | Reference |

| Gram-positive bacteria | Strongly inhibitory |

Antitumor Activity

| Cell Line | IC50 (µM) | Compound | Reference |

| MaTu (mammary carcinoma) | Varies | This compound derivatives | |

| MCF7 (breast adenocarcinoma) | Varies | This compound derivatives | |

| Human cancer cell lines | > 7.5 | Aranciamycins 1-4 |

Other Biological Activities

| Target | IC50 | Reference |

| Clostridium histolyticum collagenase | 3.7 x 10⁻⁷ M |

Experimental Protocols

Fermentation of Streptomyces echinatus

While the original 1970 publication by Keller-Schierlein et al. provides the foundational discovery, detailed fermentation protocols for this compound production have been developed over time for various Streptomyces species. A general approach for the cultivation of Streptomyces for secondary metabolite production is as follows:

Inoculum Preparation:

-

A well-sporulated culture of Streptomyces echinatus is prepared on a suitable agar medium (e.g., ISP2 or starch casein agar).

-

Spores are harvested and used to inoculate a seed culture medium (e.g., Tryptic Soy Broth).

-

The seed culture is incubated at 28-30°C with shaking for 48-72 hours.

Production Fermentation:

-

A production medium is inoculated with the seed culture. A variety of media compositions have been used for anthracycline production, often containing a complex nitrogen source (e.g., soybean meal, yeast extract) and a carbohydrate source (e.g., glucose, glycerol).

-

The fermentation is carried out in baffled flasks or a bioreactor at 28-30°C with vigorous aeration and agitation for a period of 5 to 10 days.

-

The pH of the medium is typically maintained between 6.8 and 7.5.

Isolation and Purification of this compound

The following is a general procedure for the isolation and purification of this compound from the fermentation broth:

-

Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate. The mycelial cake can also be extracted separately.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification.

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents, for example, a mixture of chloroform and methanol.

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound are further purified by preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile-water gradient).

-

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the aglycone and the sugar moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments help to confirm the structure.

-

UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the chromophore of the anthracycline core.

This compound Biosynthesis

The biosynthetic pathway of this compound follows the general scheme for type II polyketide synthesis, followed by tailoring reactions including glycosylation. The biosynthetic gene cluster for this compound was cloned and characterized by Luzhetskyy et al. in 2007. This research revealed a flexible glycosyltransferase, AraGT, which is responsible for attaching the deoxysugar moiety to the aranciamycinone aglycone.

Below is a simplified representation of the key stages in this compound biosynthesis.

Caption: Simplified workflow of this compound biosynthesis.

A more detailed, though still generalized, pathway for the biosynthesis of the this compound aglycone and its subsequent glycosylation is presented below.

References

- 1. [Metabolites of microorganisms. This compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces echinatus - Wikipedia [en.wikipedia.org]

- 3. Taxonomic and Metabolomics Profiling of Actinobacteria Strains from Himalayan Collection Sites in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Aranciamycin-Producing Streptomyces Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin, an anthracycline antibiotic, represents a class of secondary metabolites produced by various species of the genus Streptomyces. These microorganisms are renowned for their prolific capacity to synthesize a wide array of bioactive compounds with significant pharmaceutical applications. This technical guide provides a comprehensive overview of the Streptomyces species known to produce this compound, delving into the intricacies of its biosynthesis, the regulatory networks that govern its production, and detailed experimental protocols for its isolation, cultivation, and extraction. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery, antibiotic development, and microbial biotechnology.

This compound-Producing Streptomyces Species

Several Streptomyces species have been identified as producers of this compound and its derivatives. These include:

-

Streptomyces echinatus : This species is a well-documented producer of this compound.[1]

-

Streptomyces sp. Tü 6384 : Isolated from the rhizosphere of a pine tree, this strain is known to produce this compound anhydride.[1][2][3]

-

Streptomyces sp. SCSIO 41399 : A marine-derived strain that has been shown to produce this compound K and other anthracycline derivatives.[4]

Biosynthesis of this compound

This compound is a type II polyketide, a class of natural products synthesized by a multi-enzyme complex known as polyketide synthase (PKS). The biosynthesis of the this compound core structure involves the iterative condensation of simple carboxylic acid units, followed by a series of tailoring reactions including cyclizations, oxidations, and glycosylations to yield the final bioactive molecule.

While the complete, functionally characterized biosynthetic gene cluster for this compound from S. echinatus is a subject of ongoing research, the general steps for type II polyketide biosynthesis provide a framework for understanding its formation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis is proposed to proceed through the following key stages:

-

Polyketide Chain Assembly : A minimal PKS complex, typically consisting of a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP), initiates the synthesis by loading a starter unit (e.g., acetyl-CoA) and then sequentially adding extender units (e.g., malonyl-CoA).

-

Cyclization and Aromatization : A series of cyclases and aromatases catalyze the folding and subsequent aromatization of the nascent polyketide chain to form the characteristic tetracyclic ring structure of the anthracycline core.

-

Tailoring Modifications : A suite of tailoring enzymes, including oxygenases, methyltransferases, and glycosyltransferases, modify the core structure to produce the final this compound molecule. This includes the attachment of a deoxy sugar moiety, which is crucial for its biological activity.

Regulation of this compound Production

The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated by a complex network of signaling pathways that respond to nutritional and environmental cues. While the specific regulatory cascade for this compound is not fully elucidated, studies in S. echinatus have implicated the involvement of global regulatory genes.

-

relA : The expression of the relA gene, which encodes for the stringent response regulator (p)ppGpp synthetase, has been shown to positively influence this compound production. The stringent response is a global stress response triggered by nutrient limitation, a condition often associated with the onset of secondary metabolism.

-

absA2 : Conversely, the absA2 gene, a member of a two-component regulatory system, appears to exert a negative regulatory effect on this compound biosynthesis.

Signaling Pathway for this compound Regulation (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway for the regulation of this compound production based on the known roles of relA and absA2.

Quantitative Data on this compound Production

Quantitative data on this compound production is crucial for process optimization and yield improvement. While specific yields are often strain and condition-dependent and not always publicly available, the following table summarizes the available information.

| Streptomyces Species | This compound Derivative | Production Conditions | Reported Yield | Reference |

| Streptomyces echinatus | This compound | Submerged Fermentation | Not specified | |

| Streptomyces sp. Tü 6384 | This compound Anhydride | Submerged Fermentation | Not specified | |

| Streptomyces sp. SCSIO 41399 | This compound K | Submerged Fermentation | Not specified |

Further research is required to obtain and publish precise quantitative yield data for these and other potential this compound-producing strains.

Experimental Protocols

I. Cultivation of this compound-Producing Streptomyces

A. Media Composition

A variety of media can be used for the cultivation of Streptomyces species. The optimal medium should be determined empirically for each strain to maximize this compound production.

Seed Medium (per liter):

-

Yeast Extract: 4 g

-

Malt Extract: 10 g

-

Glucose: 4 g

-

pH: 7.2

Production Medium (per liter):

-

Soluble Starch: 20 g

-

Soybean Meal: 10 g

-

Yeast Extract: 2 g

-

CaCO₃: 2 g

-

Trace Salt Solution: 1 mL

-

(FeSO₄·7H₂O 0.1%, MnCl₂·4H₂O 0.1%, ZnSO₄·7H₂O 0.1%)

-

-

pH: 7.0

B. Cultivation Conditions

-

Inoculum Preparation : Inoculate a loopful of spores or mycelial fragments from a mature agar plate into a 250 mL flask containing 50 mL of seed medium.

-

Incubation : Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.

-

Production Culture : Transfer the seed culture (5-10% v/v) into a 1 L flask containing 200 mL of production medium.

-

Fermentation : Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 200-250 rpm.

II. Extraction and Purification of this compound

A. Extraction

-

Harvesting : After the fermentation period, harvest the culture broth by centrifugation (e.g., 8000 rpm for 20 minutes) to separate the mycelium from the supernatant.

-

Mycelial Extraction : Extract the mycelial cake with a suitable organic solvent such as ethyl acetate or methanol (3 x volume of the wet mycelial weight). Shake vigorously for 1-2 hours and then filter.

-

Supernatant Extraction : Extract the supernatant with an equal volume of ethyl acetate three times in a separatory funnel.

-

Concentration : Combine the organic extracts from both the mycelium and supernatant and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

B. Purification

-

Silica Gel Column Chromatography :

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 95:5 v/v). Visualize spots under UV light and/or with a suitable staining reagent.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Pool the fractions containing this compound based on TLC analysis and concentrate.

-

Further purify the concentrated fractions by reversed-phase HPLC (e.g., on a C18 column).

-

Use a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol as the mobile phase.

-

Monitor the elution profile with a UV-Vis detector at the characteristic absorbance wavelength of this compound (typically in the range of 254 nm and 430 nm).

-

Collect the peak corresponding to this compound and confirm its purity and identity by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the isolation, cultivation, extraction, and purification of this compound from a Streptomyces species.

Conclusion

This technical guide provides a foundational understanding of this compound-producing Streptomyces species for researchers and professionals in the field of drug discovery and development. While significant progress has been made in identifying producing strains and understanding the general principles of this compound biosynthesis and regulation, further research is needed to fully elucidate the specific enzymatic steps and regulatory networks involved. The detailed experimental protocols provided herein offer a starting point for the cultivation of these valuable microorganisms and the isolation of this potent antibiotic. Future efforts in metabolic engineering and synthetic biology, guided by a deeper understanding of the biosynthetic and regulatory mechanisms, hold the potential to improve the yields of this compound and to generate novel, more effective derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound anhydride, a new anthracycline-type antibiotic isolated from Streptomyces sp. Tü 6384(*) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic anthracycline and antibacterial tirandamycin analogues from a marine-derived Streptomyces sp. SCSIO 41399 - PubMed [pubmed.ncbi.nlm.nih.gov]

Aranciamycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranciamycin is a naturally occurring anthracycline antibiotic produced by the bacterium Streptomyces echinatus. As a member of the anthracycline class of compounds, which includes clinically important chemotherapy agents, this compound has garnered interest for its potential antitumor and antibiotic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its quantitative data, detailed experimental protocols derived from published literature, and a visualization of its general mechanism of action.

Chemical Structure and Properties

This compound is a glycoside antibiotic, featuring a tetracyclic aglycone core linked to a deoxy sugar moiety.

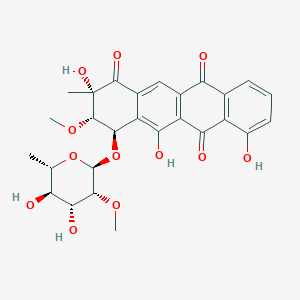

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₇H₂₈O₁₂ | [1] |

| Molecular Weight | 544.5 g/mol | [1] |

| CAS Number | 72389-06-1 | [1] |

| Appearance | Orange-yellow acidic compound | [2] |

| Solubility | Soluble in methanol and DMSO. | [2] |

| Purity (typical) | >95% by HPLC | |

| Long Term Storage | -20°C |

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. While specific raw data is dispersed across literature, the following represents a summary of the types of data used for its characterization.

Table 2: Spectroscopic Data for this compound Characterization

| Spectroscopic Technique | Observed Features |

| ¹H NMR | Signals corresponding to aromatic protons of the anthraquinone core, methoxy groups, methyl group of the sugar, and protons of the sugar ring and the cyclohexane ring. |

| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, and carbons of the sugar moiety and the aglycone framework. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula C₂₇H₂₈O₁₂ and characteristic fragmentation patterns involving the glycosidic bond cleavage. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the anthracycline chromophore. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl, carbonyl, and aromatic functional groups. |

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound, based on methodologies reported for anthracyclines and related natural products.

Isolation and Purification of this compound from Streptomyces echinatus

This compound is isolated from the fermentation broth of Streptomyces echinatus. The general workflow for its isolation and purification is as follows:

Caption: General workflow for this compound isolation.

Protocol:

-

Fermentation: Streptomyces echinatus is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Solvent Partitioning: The organic extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning to remove highly polar and non-polar impurities.

-

Column Chromatography: The crude extract is fractionated using column chromatography on silica gel or other suitable stationary phases. A gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is typically used for elution.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative HPLC to yield the pure compound.

Structural Characterization

The purified this compound is subjected to spectroscopic analysis to confirm its identity and structure.

Protocol:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer using a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish connectivity.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Fragmentation patterns are analyzed using techniques like tandem mass spectrometry (MS/MS).

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in a suitable solvent (e.g., methanol) to determine the absorption maxima.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.

Collagenase Inhibition Assay

The inhibitory activity of this compound against Clostridium histolyticum collagenase can be determined using a spectrophotometric assay.

Protocol:

-

Enzyme and Substrate Preparation: A solution of Clostridium histolyticum collagenase and a synthetic substrate, such as N-(3-[2-furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), are prepared in a suitable buffer (e.g., Tricine buffer).

-

Assay Procedure:

-

In a 96-well plate, the collagenase enzyme is pre-incubated with various concentrations of this compound for a defined period.

-

The reaction is initiated by adding the FALGPA substrate.

-

The decrease in absorbance, corresponding to the hydrolysis of FALGPA, is monitored kinetically at a specific wavelength (e.g., 345 nm) using a microplate reader.

-

-

Data Analysis: The rate of reaction is calculated for each concentration of this compound. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily as an antibiotic and an antitumor agent. Its mechanisms of action are believed to be similar to other anthracyclines.

4.1. Antibiotic Activity

This compound has shown activity against Gram-positive bacteria.

4.2. Antitumor Activity

As an anthracycline, this compound's antitumor effects are likely mediated through two primary mechanisms:

-

DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes like replication and transcription.

-

Topoisomerase II Inhibition: this compound can form a stable complex with DNA and the enzyme topoisomerase II. This ternary complex traps the enzyme in a state where it has created a double-strand break in the DNA but is unable to reseal it, leading to the accumulation of DNA damage and ultimately triggering apoptosis (programmed cell death).

References

An In-depth Technical Guide to the Aranciamycin Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranciamycin, an anthracycline antibiotic produced by Streptomyces species such as Streptomyces echinatus and Streptomyces sp. Tü 6384, exhibits moderate and selective cytotoxicity against Gram-positive bacteria and a panel of human cancer cell lines.[1] As a member of the polyketide family, its biosynthesis is orchestrated by a Type II polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone to yield the final bioactive molecule. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic organization, enzymatic functions, and experimental methodologies used to elucidate this complex process. The information presented is intended to support further research and development of this compound and related compounds as potential therapeutic agents.

This compound Biosynthetic Gene Cluster

The biosynthesis of this compound is encoded by a dedicated gene cluster within the Streptomyces genome. The cloning and subsequent heterologous expression of this cluster have been instrumental in characterizing the pathway.[2] While the complete sequence and detailed annotation of the entire this compound biosynthetic gene cluster are not fully publicly available, key components have been identified through homology to other well-characterized anthracycline and aromatic polyketide biosynthetic pathways.[3]

The core of the this compound biosynthetic machinery is a Type II PKS. This enzymatic complex is responsible for the iterative condensation of malonyl-CoA extender units to a starter unit, forming the characteristic polycyclic aromatic backbone of the anthracycline.[4] Type II PKS systems typically consist of a minimal set of enzymes: a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).[4]

Following the synthesis of the polyketide core, a series of tailoring enzymes modify the structure to produce the final this compound molecule. These enzymes include oxygenases, reductases, methyltransferases, and glycosyltransferases. The specific genes encoding these enzymes are co-located within the this compound biosynthetic gene cluster, ensuring coordinated expression.

The this compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound begins with the formation of the aglycone, aranciamycinone, by the Type II PKS. This is followed by a series of post-PKS modifications, including hydroxylations, methylations, and glycosylations, to yield the mature antibiotic.

A key tailoring step in this compound biosynthesis is glycosylation, which is catalyzed by a flexible glycosyltransferase. This enzyme attaches a 6-deoxyhexose monomethyl ether to the aranciamycinone aglycone. The flexibility of this glycosyltransferase suggests potential for generating novel this compound analogs through glycodiversification.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Key experimental approaches are outlined below.

Cloning of the this compound Biosynthetic Gene Cluster

The cloning of large biosynthetic gene clusters from Streptomyces is a critical first step for their characterization. The following workflow outlines a general approach.

Methodology:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from the this compound-producing strain, S. echinatus.

-

Cosmid Library Construction: The genomic DNA is partially digested with a restriction enzyme and ligated into a suitable cosmid vector. The resulting constructs are then packaged into lambda phage particles and used to infect an E. coli host.

-

Library Screening: The cosmid library is screened by colony hybridization using a labeled DNA probe derived from a conserved region of a Type II PKS gene from another anthracycline producer.

-

Positive Clone Identification and Characterization: Positive clones are isolated, and the cosmid DNA is extracted. Restriction mapping and Southern blot analysis are used to identify overlapping clones that cover the entire gene cluster.

-

Subcloning and Sequencing: The cosmid inserts are subcloned into smaller vectors for sequencing. The complete nucleotide sequence of the gene cluster is then assembled.

-

Bioinformatic Analysis: The DNA sequence is analyzed to identify open reading frames (ORFs), and the putative functions of the encoded proteins are assigned based on homology to known enzymes.

Heterologous Expression of the this compound Gene Cluster

Heterologous expression in a well-characterized host strain, such as Streptomyces albus, is a powerful technique to confirm the function of a cloned gene cluster and to produce novel compounds.

Methodology:

-

Vector Construction: The entire this compound biosynthetic gene cluster is cloned into a suitable Streptomyces expression vector, such as one based on the pKC1139 plasmid. This vector should contain an origin of replication for E. coli and Streptomyces, a selection marker, and an integration system or be a replicative plasmid.

-

Transformation: The expression construct is introduced into a suitable host strain, like S. albus, via protoplast transformation or intergeneric conjugation from E. coli.

-

Selection and Verification: Recombinant Streptomyces colonies are selected based on antibiotic resistance conferred by the vector. The presence of the intact gene cluster is confirmed by PCR and restriction analysis of genomic DNA.

-

Fermentation: The recombinant strain is cultivated in a suitable production medium to induce the expression of the heterologously introduced gene cluster.

-

Metabolite Analysis: The culture broth and mycelium are extracted with an organic solvent. The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and any novel derivatives.

-

Structure Elucidation: The chemical structures of the produced compounds are determined by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway is limited in the public domain, the heterologous expression of the gene cluster in S. albus has been shown to result in the production of this compound. Further optimization of fermentation conditions and genetic engineering of the host strain could potentially lead to increased production yields. One study on the native producer, S. echinatus, showed that the expression of the relA gene, which encodes for a ppGpp synthetase, increased antibiotic production.

| Parameter | Value | Reference |

| This compound Production in S. albus | Detected | |

| Effect of relA expression in S. echinatus | Increased Production | |

| Effect of absA2 expression in S. echinatus | Inhibited Production |

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces has provided valuable insights into the genetic and biochemical basis for the production of this promising anticancer and antibacterial agent. The successful cloning and heterologous expression of the biosynthetic gene cluster have opened up avenues for the production of this compound in a more tractable host and for the generation of novel analogs through combinatorial biosynthesis and metabolic engineering.

Future research efforts should focus on the complete sequencing and annotation of the this compound biosynthetic gene cluster to identify all the enzymes involved and their precise functions. Detailed biochemical characterization of the tailoring enzymes, particularly the flexible glycosyltransferase, will be crucial for understanding the substrate specificity and catalytic mechanism, which can guide the rational design of novel this compound derivatives with improved therapeutic properties. Furthermore, optimization of the heterologous production system through host strain engineering and fermentation process development will be essential for the sustainable supply of this compound for preclinical and clinical studies. The continued exploration of the biosynthetic capabilities of Streptomyces will undoubtedly lead to the discovery of new and valuable natural products for drug development.

References

- 1. pKC1139 vector map and sequence [novoprolabs.com]

- 2. The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline Steffimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]

Aranciamycin's Antibiotic Mechanism of Action: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranciamycin, a member of the anthracycline class of antibiotics isolated from Streptomyces species, exhibits a targeted antibacterial activity primarily against Gram-positive bacteria. This document provides a comprehensive technical overview of the core mechanism of action of this compound as an antibiotic. Drawing from the established mechanisms of anthracyclines and available data on this compound and its analogues, this guide details its mode of action, summarizes key quantitative data, provides illustrative experimental protocols, and presents visual diagrams of the underlying molecular pathways and experimental workflows. The primary mechanism of this compound's antibacterial activity involves the dual action of DNA intercalation and the inhibition of bacterial type II topoisomerases, leading to the disruption of essential cellular processes and ultimately, bacterial cell death.

Introduction

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents and a deeper understanding of existing compounds. This compound, an orange-yellow glycosidic antibiotic, belongs to the well-studied anthracycline family, which includes potent anticancer agents. However, the antibacterial properties of certain anthracyclines like this compound offer a potential avenue for the development of new therapeutics. This whitepaper synthesizes the current understanding of this compound's mechanism of action, providing a technical resource for researchers in microbiology, pharmacology, and drug discovery.

Core Mechanism of Action

As an anthracycline, this compound's antibiotic effect is primarily attributed to two interconnected mechanisms that target bacterial DNA and its associated enzymatic machinery.

DNA Intercalation

The planar aromatic structure of the this compound aglycone allows it to insert itself between the base pairs of the bacterial DNA double helix. This intercalation process has several detrimental consequences for the bacterial cell:

-

Structural Distortion of DNA: The insertion of this compound physically unwinds and elongates the DNA strand, leading to a significant distortion of its helical structure.

-

Inhibition of DNA Replication and Transcription: The distorted DNA template hinders the progression of DNA and RNA polymerases, thereby inhibiting the synthesis of new genetic material and essential proteins. This directly impacts bacterial growth and proliferation.

Inhibition of Bacterial Type II Topoisomerases

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that manage the topological state of DNA during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing for strand passage to relieve supercoiling, followed by religation of the DNA strands.

This compound, like other anthracyclines, acts as a topoisomerase poison. It stabilizes the covalent complex formed between the topoisomerase enzyme and the cleaved DNA. This "cleavable complex" prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks are highly cytotoxic to bacteria, triggering a cascade of events that ultimately lead to cell death. In Gram-positive bacteria, topoisomerase IV is often the primary target, while DNA gyrase is the main target in Gram-negative bacteria. Given this compound's activity spectrum, it is likely that it primarily targets topoisomerase IV in Gram-positive organisms.

Quantitative Data

While specific Minimum Inhibitory Concentration (MIC) values for a wide range of bacterial species are not extensively documented in publicly available literature, some quantitative data on the bioactivity of Aranciamycins are available.

Table 1: Cytotoxicity of Aranciamycins

| Compound(s) | Target Organism/Cell Line | Metric | Value | Reference |

| Aranciamycins 1-4 | Gram-positive bacteria | IC50 | >1.1 μM | [1][2] |

| Aranciamycins 1-4 | Gram-negative bacteria | IC50 | >30 μM | [1][2] |

| Aranciamycins 1-4 | Fungi | IC50 | >30 μM | [1] |

| Aranciamycins 1-4 | Mycobacterium bovis (BCG) | IC50 | 0.7-1.7 μM | |

| This compound anhydride | Bacillus subtilis | Activity | Weakly active |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical flow of this compound's mechanism of action.

References

Aranciamycin: An In-depth Technical Guide on its Antitumor Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranciamycin, a member of the anthracycline class of antibiotics produced by Streptomyces species, has demonstrated notable antitumor activity against a range of cancer cell lines.[1] As with other anthracyclines, its mechanism of action is multifaceted, primarily involving the disruption of fundamental cellular processes such as DNA replication and integrity. This technical guide provides a comprehensive overview of the existing research on this compound's anticancer properties, detailing its cytotoxic effects, underlying molecular mechanisms, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Introduction

Anthracyclines are a well-established class of chemotherapeutic agents widely used in the treatment of various cancers.[2] this compound, a naturally occurring anthracycline, and its synthetic analogs have emerged as compounds of interest due to their potent cytotoxic effects. The core structure of this compound, a tetracyclic quinone, is characteristic of anthracyclines and is central to its biological activity. Modifications to this structure, such as hydroxylation at the C1 position, have been shown to significantly impact its antitumor potency. This guide will delve into the quantitative measures of this compound's activity, the intricate molecular pathways it perturbs, and the detailed experimental protocols for assessing its efficacy.

Antitumor Activity: Quantitative Analysis

The antitumor activity of this compound and its analogs has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, has been determined through various in vitro assays.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound Analogs (1-4) | Various | Panel of human cancer cell lines | > 7.5 | [3] |

| This compound A | HepG2 | Hepatocellular Carcinoma | Not Specified | |

| This compound A | A549 | Lung Carcinoma | Not Specified | |

| This compound A | HCT-116 | Colorectal Carcinoma | Not Specified | |

| This compound Analogs | MCF-7 | Breast Adenocarcinoma | Not Specified | |

| This compound Analogs | MATU | Bladder Carcinoma | Not Specified |

Mechanism of Action

The antitumor effects of this compound are attributed to several interconnected mechanisms that ultimately lead to cell death. These mechanisms are characteristic of the anthracycline family of compounds.

DNA Intercalation and Topoisomerase II Inhibition

A primary mechanism of action for this compound is its ability to intercalate into the DNA double helix. This insertion between base pairs disrupts the normal structure of DNA, thereby interfering with critical cellular processes like DNA replication and transcription.

Furthermore, this compound acts as a topoisomerase II poison. Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication by creating transient double-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, a form of DNA damage that triggers cell cycle arrest and apoptosis.

References

Aranciamycin Derivatives: A Technical Guide to Bioactivity and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin, an anthracycline antibiotic produced by Streptomyces echinatus, represents a promising scaffold for the development of novel therapeutic agents. Like other members of the anthracycline class, this compound exhibits potent biological activities, including anticancer and antibacterial properties. This technical guide provides an in-depth overview of this compound derivatives, their bioactivities, and the underlying molecular mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the quantitative data on the cytotoxic and antibacterial activities of various this compound derivatives, facilitating a comparative analysis of their potency.

Table 1: Cytotoxic Activity of this compound Derivatives Against Cancer Cell Lines

| Derivative | Cell Line | IC50 (µM) | Reference |

| This compound | K562 (Leukemia) | 1.80 ± 0.01 | [1] |

| This compound A | K562 (Leukemia) | 12.1 ± 0.07 | [1] |

| This compound Anhydride | Various Human Cancer Cell Lines | > 7.5 | [2] |

| This compound I | HepG2 (Liver), A549 (Lung), HCT-116 (Colon) | 5.57, 24.30, 20.82 | [2] |

| This compound J | Not Reported | Not Reported | [2] |

| This compound K | K562 (Leukemia) | 22.0 ± 0.20 | |

| Aranciamycins E & G | MCF-7 (Breast), MATU (Bladder) | Most active derivatives |

Table 2: Antibacterial Activity of this compound Derivatives

| Derivative | Bacterial Strain | MIC (µM) | Reference |

| This compound Anhydride | Bacillus subtilis | Weak activity | |

| Aranciamycins 1-4 | Gram-positive bacteria | >1.1 | |

| Aranciamycins 1-4 | Gram-negative bacteria | >30 | |

| Aranciamycins 1-4 | Mycobacterium bovis BCG | 0.7-1.7 |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the bioactivity of this compound derivatives.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 20% sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide (DMF), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Antibacterial Susceptibility Test: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.

Protocol:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in a sterile broth (e.g., Mueller-Hinton Broth - MIB). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate using cation-adjusted MIB.

-

Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 16-20 hours under ambient air conditions.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure the optical density at 600 nm to determine growth inhibition.

Mechanisms of Action and Signaling Pathways

This compound derivatives, as members of the anthracycline family, are believed to exert their biological effects through multiple mechanisms. The following diagrams illustrate some of the key pathways and experimental workflows involved.

Conclusion

This compound and its derivatives represent a valuable class of compounds with significant potential for the development of new anticancer and antibacterial therapies. The structure-activity relationship studies, although still in their early stages for some derivatives, have shown that modifications to the this compound core can lead to improved bioactivity and selectivity. The primary mechanisms of action appear to be consistent with other anthracyclines, involving DNA damage and the induction of apoptosis. Further research into the specific interactions of this compound derivatives with cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, will be crucial for optimizing their therapeutic potential and minimizing off-target effects. This guide provides a foundational resource to aid in these ongoing research and development efforts.

References

Unlocking Novel Therapeutics: A Technical Guide to the Identification and Analysis of the Aranciamycin Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies involved in the identification, analysis, and heterologous expression of the aranciamycin biosynthetic gene cluster. This compound, an anthracycline antibiotic, holds promise for further development as a therapeutic agent, and understanding its genetic blueprint is paramount for unlocking its full potential through metabolic engineering and combinatorial biosynthesis. This document details the experimental protocols, summarizes key quantitative data, and visualizes the logical workflow from gene cluster discovery to the production of novel analogs.

Identification and Cloning of the this compound Gene Cluster

The initial step in harnessing the biosynthetic potential of this compound is the identification and isolation of its corresponding gene cluster from the native producing organism, a Streptomyces species. This process typically involves the creation of a genomic library and subsequent screening for the desired biosynthetic genes.

Experimental Protocol: Genomic Library Construction and Screening

Objective: To construct a cosmid library of the this compound-producing Streptomyces strain and identify clones containing the this compound gene cluster.

Methodology:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of the this compound-producing Streptomyces strain.

-

DNA Fragmentation: The genomic DNA is partially digested with a suitable restriction enzyme (e.g., Sau3AI) to generate fragments in the desired size range for cosmid cloning (typically 35-45 kb).

-

Cosmid Vector Preparation: A cosmid vector (e.g., pKC505) is linearized with a compatible restriction enzyme (e.g., BamHI) and dephosphorylated to prevent self-ligation.

-

Ligation: The size-selected genomic DNA fragments are ligated into the prepared cosmid vector.

-

In Vitro Packaging and Transduction: The ligation mixture is packaged into lambda phage particles using a commercial in vitro packaging extract. The resulting phage particles are then used to transduce an E. coli host strain (e.g., XL1-Blue MR).

-

Library Screening: The transduced E. coli cells are plated on selective media to obtain a cosmid library. The library is then screened using a labeled DNA probe derived from a known polyketide synthase (PKS) gene, which is a conserved element in the biosynthesis of many anthracyclines. Positive clones are identified by colony hybridization.

-

Cosmid DNA Isolation and Analysis: Cosmid DNA is isolated from positive clones and analyzed by restriction mapping and Southern hybridization to confirm the presence of a large, contiguous DNA insert containing the putative this compound gene cluster.

Heterologous Expression and Analysis of this compound Production

Once the gene cluster is identified and cloned, its heterologous expression in a well-characterized host strain is crucial for confirming its function and for facilitating metabolic engineering efforts. Streptomyces albus is a commonly used host for the expression of secondary metabolite gene clusters due to its clean metabolic background and well-established genetic tools.

Experimental Protocol: Heterologous Expression in Streptomyces albus

Objective: To express the cloned this compound gene cluster in Streptomyces albus and confirm the production of this compound.

Methodology:

-

Vector Construction: The cosmid containing the this compound gene cluster is introduced into a suitable E. coli-Streptomyces shuttle vector. This can be achieved through subcloning or by using a vector system that allows for the direct transfer of the cosmid.

-

Protoplast Transformation: The expression vector is introduced into Streptomyces albus protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Selection of Recombinants: Transformed S. albus colonies are selected on appropriate antibiotic-containing media.

-

Fermentation: Recombinant S. albus strains are cultivated in a suitable production medium to induce the expression of the this compound gene cluster. Fermentation is typically carried out in shake flasks at 28-30°C for 5-7 days.

-

Extraction of Metabolites: After fermentation, the culture broth is extracted with an organic solvent (e.g., ethyl acetate) to recover the produced secondary metabolites.

-

LC-MS Analysis: The organic extract is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence of this compound and its derivatives. The identity of the compounds is confirmed by comparing their retention times and mass spectra with those of authentic standards.

Quantitative Analysis of this compound Production and Bioactivity

Quantitative data is essential for evaluating the efficiency of heterologous expression systems and for comparing the bioactivity of different this compound analogs.

This compound Production in Heterologous Hosts

The production of this compound can be quantified using calibrated LC-MS analysis. The following table summarizes hypothetical production data for different recombinant strains.

| Strain | Host | Expression System | This compound Titer (mg/L) |

| S. albus / pARA-01 | Streptomyces albus J1074 | Constitutive promoter | 15.2 ± 1.8 |

| S. albus / pARA-02 | Streptomyces albus J1074 | Inducible promoter | 28.5 ± 3.2 |

| S. albus ΔaraC / pARA-01 | S. albus (regulatory mutant) | Constitutive promoter | 25.1 ± 2.5 |

Antitumor Activity of this compound Analogs

The antitumor activity of this compound and its analogs can be assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | MATU (Bladder Cancer) IC50 (µM) |

| This compound | 12.5 | 15.8 |

| This compound E | 5.2 | 6.1 |

| This compound F | 8.9 | 10.3 |

| This compound G | 4.8 | 5.5 |

| This compound H | 10.1 | 11.7 |

Note: The data presented in these tables are illustrative and based on typical results reported in the literature.

Visualizing the Workflow and Biosynthetic Logic

Diagrams are powerful tools for representing complex biological processes and experimental workflows.

Workflow for this compound Gene Cluster Identification and Expression

The following diagram illustrates the key steps involved in the identification, cloning, and heterologous expression of the this compound gene cluster.

Proposed this compound Biosynthetic Pathway

Based on the analysis of the gene cluster, a putative biosynthetic pathway for this compound can be proposed. This pathway involves a type II polyketide synthase (PKS) that assembles the polyketide backbone, followed by a series of tailoring enzymes that modify the core structure. A key enzyme in this pathway is a flexible glycosyltransferase responsible for attaching a sugar moiety.

This technical guide provides a foundational understanding of the processes involved in the study of the this compound gene cluster. The detailed protocols and conceptual diagrams serve as a valuable resource for researchers aiming to explore and exploit the therapeutic potential of this promising natural product. Further research into the specific functions of each gene within the cluster will undoubtedly pave the way for the rational design and production of novel, more potent this compound analogs for clinical applications.

Spectroscopic and Mechanistic Insights into the Anthracycline Antibiotic Aranciamycin

A Technical Guide for Researchers in Drug Discovery and Development

Aranciamycin, a member of the anthracycline class of antibiotics, is a polyketide natural product with notable cytotoxic and antibacterial properties. A comprehensive understanding of its structural features and mechanism of action is crucial for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and a visualization of its proposed mechanism of action.

Spectroscopic Data of this compound Analogue

While a complete, publicly available dataset for this compound is not readily accessible, extensive spectroscopic analysis has been performed on its close analogue, this compound Anhydride. The structural data for this related compound provides valuable insights into the core scaffold of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound Anhydride has been elucidated using one- and two-dimensional NMR techniques. The ¹H and ¹³C NMR chemical shifts, as determined in CDCl₃, are summarized in the tables below. These assignments were confirmed by COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound Anhydride in CDCl₃

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-OH | 12.55 | s | |

| 2 | 7.75 | d | 7.5 |

| 3 | 7.65 | t | 7.9 |

| 4 | 7.28 | d | 8.3 |

| 5-OH | 9.80 | s | |

| 8 | 4.08 | q | 6.5 |

| 10 | 3.20 | d | 18.0 |

| 10 | 2.90 | d | 18.0 |

| 1'-H | 5.50 | d | 3.5 |

| 2'-H | 3.60 | dd | 3.5, 9.5 |

| 3'-H | 3.80 | t | 9.5 |

| 4'-H | 3.45 | t | 9.5 |

| 5'-H | 4.25 | m | |

| 6'-CH₃ | 1.30 | d | 6.2 |

| OMe | 3.65 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound Anhydride in CDCl₃

| Position | Chemical Shift (δ, ppm) |

| 1 | 161.5 |

| 2 | 124.5 |

| 3 | 136.8 |

| 4 | 119.9 |

| 4a | 111.5 |

| 5 | 156.2 |

| 5a | 133.0 |

| 6 | 181.8 |

| 6a | 135.2 |

| 7 | 69.8 |

| 8 | 36.5 |

| 9 | 85.0 |

| 10 | 45.0 |

| 10a | 110.0 |

| 11 | 186.5 |

| 11a | 115.8 |

| 12 | 145.5 |

| 12a | 137.5 |

| 1' | 100.5 |

| 2' | 70.8 |

| 3' | 71.5 |

| 4' | 72.0 |

| 5' | 68.5 |

| 6' | 17.0 |

| OMe | 56.5 |

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and molecular weight of this compound and its derivatives. For this compound Anhydride, HR-ESI-MS analysis would typically yield a protonated molecule [M+H]⁺, and its accurate mass would be used to confirm the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information by revealing characteristic losses of functional groups, such as the sugar moiety and water molecules.

Experimental Protocols

The following sections outline the generalized experimental protocols for the spectroscopic analysis of this compound and related anthracyclines.

NMR Spectroscopy

Sample Preparation:

-

A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

The choice of solvent is critical and should be selected based on the solubility of the compound and the desired resolution of the spectra.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

-

¹H NMR: Standard one-dimensional proton spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR: One-dimensional carbon spectra are acquired with proton decoupling to determine the chemical shifts of the carbon atoms.

-

2D NMR:

-

COSY: Used to establish proton-proton correlations through covalent bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Used to identify one-bond correlations between protons and carbons.

-

HMBC: Used to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Used to determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

-

Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Mass Spectrometry

Sample Preparation:

-

A dilute solution of the purified this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.

-

The concentration is typically in the low µg/mL to ng/mL range.

Data Acquisition:

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is commonly used.

-

Ionization Mode: ESI is typically performed in positive ion mode to generate protonated molecules [M+H]⁺.

-

Full Scan MS: A full scan mass spectrum is acquired to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information.

Data Analysis:

-

The accurate mass of the molecular ion is used to calculate the elemental composition.

-

The fragmentation pattern is analyzed to elucidate the structure of the molecule, including the identification of the aglycone and sugar moieties.

Mechanism of Action: A Visualized Pathway

The primary mechanism of action for anthracycline antibiotics like this compound involves the disruption of DNA replication and transcription in cancer cells. This is achieved through two main processes: DNA intercalation and inhibition of topoisomerase II.

Caption: Proposed mechanism of action of this compound in a cancer cell.

This diagram illustrates the entry of this compound into a cancer cell and its subsequent localization to the nucleus. There, it intercalates into the DNA double helix, distorting its structure and interfering with the processes of DNA replication and transcription. Concurrently, this compound inhibits the enzyme topoisomerase II, which is essential for relieving the torsional stress in DNA during these processes. The inhibition of topoisomerase II leads to the accumulation of double-strand breaks in the DNA. This DNA damage, coupled with the stalled replication and transcription, triggers the cellular apoptosis pathway, ultimately leading to the death of the cancer cell.

Aranciamycin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

Aranciamycin is an anthracycline antibiotic with noted biological activities. For precise identification and research purposes, its chemical identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 72389-06-1 | [1][2] |

| Molecular Formula | C₂₇H₂₈O₁₂ | |

| Molecular Weight | 544.5 g/mol | |

| Synonyms | NSC 369226 | [1] |

Biological Activities and Quantitative Data

This compound has demonstrated significant inhibitory effects against certain enzymes and biological systems. The following table summarizes its key quantitative bioactivity data.

| Biological Target | Activity | IC₅₀ Value | Source |

| Clostridium histolyticum Collagenase | Inhibition | 3.7 x 10⁻⁷ M | |

| Yoshida Sarcoma Tumor Cells | Inhibition of DNA Synthesis | Not specified | |

| Mycobacterium bovis | Antibacterial Activity | Not specified | |

| Bacillus subtilis | Antibacterial Activity | Not specified |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are protocols for key experiments related to this compound's bioactivities.

Collagenase Inhibition Assay

This protocol is adapted from methods used for assessing the inhibition of Clostridium histolyticum collagenase.

Materials:

-

Clostridium histolyticum collagenase (ChC)

-

Tricine buffer (50 mM, pH 7.5, containing 400 mM NaCl and 10 mM CaCl₂)

-

Synthetic substrate N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plate

-

Microplate reader capable of measuring absorbance at 345 nm

Procedure:

-

Enzyme Preparation: Dissolve ChC in Tricine buffer to a final concentration of 0.8 units/mL.

-

Substrate Preparation: Dissolve FALGPA in Tricine buffer to a final concentration of 2 mM.

-

Assay Setup:

-

In a 96-well plate, add 2-10 µL of this compound solution at various concentrations.

-

For a positive control, add a known collagenase inhibitor.

-

For a negative control, add the solvent used to dissolve this compound.

-

Add 10 µL of the collagenase solution to each well.

-

Adjust the total volume in each well to 100 µL with Tricine buffer.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing 40 µL of FALGPA substrate and 60 µL of Tricine buffer per well.

-

Add 100 µL of the reaction mix to each well to initiate the reaction.

-

Immediately measure the absorbance at 345 nm in a kinetic mode at 37°C for 5-15 minutes.

-

-

Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of this compound against susceptible bacterial strains.

Materials:

-

This compound

-

Bacterial strain of interest (e.g., Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Plate reader

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight in the appropriate broth.

-

Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Further dilute the standardized suspension to the final testing concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.

Antitumor Activity - Inhibition of DNA Synthesis in Yoshida Sarcoma Cells (General Approach)

Materials:

-

Yoshida sarcoma ascites cells

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

This compound

-

[³H]-thymidine (radiolabeled precursor for DNA synthesis)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture Yoshida sarcoma cells under standard conditions.

-

Treatment: Seed the cells in culture plates and treat with various concentrations of this compound for a defined period. Include untreated control cells.

-

Radiolabeling: Add [³H]-thymidine to the cell cultures and incubate for a period to allow for its incorporation into newly synthesized DNA.

-

Cell Lysis and Precipitation:

-

Harvest the cells and lyse them.

-

Precipitate the DNA using cold TCA.

-

-

Quantification:

-

Wash the DNA precipitate to remove unincorporated [³H]-thymidine.

-

Dissolve the DNA pellet and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Compare the amount of incorporated radioactivity in this compound-treated cells to that in control cells to determine the extent of DNA synthesis inhibition.

Mechanism of Action and Biosynthesis

Mechanism of Action

As an anthracycline, this compound's primary mechanism of action is believed to involve the disruption of DNA replication and transcription in target cells. This is achieved through two main processes:

-

DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the structure of the DNA, interfering with the function of enzymes that utilize DNA as a template, such as DNA and RNA polymerases.

-

Topoisomerase II Inhibition: Anthracyclines are known inhibitors of topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription by creating and resealing double-strand breaks. By stabilizing the transient DNA-topoisomerase II cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death).

The following diagram illustrates the general mechanism of action for anthracyclines.

Biosynthesis

The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC) that has been cloned and expressed heterologously. While a complete functional analysis of every enzyme is still an area of active research, the general pathway follows the principles of type II polyketide synthesis.

The biosynthesis initiates with a starter unit, likely derived from primary metabolism, which is then extended by the iterative addition of malonyl-CoA extender units by a set of polyketide synthase (PKS) enzymes. A series of tailoring enzymes, including cyclases, aromatases, oxygenases, and a flexible glycosyltransferase, then modify the polyketide backbone to generate the final tetracyclic structure of this compound, including the attachment of its characteristic deoxysugar moiety.

The following diagram provides a simplified workflow for the key stages in this compound biosynthesis.

References

An In-Depth Technical Review of Aranciamycin Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin is a member of the anthracycline class of antibiotics, a group of natural products renowned for their potent anticancer and antimicrobial properties. First isolated from Streptomyces echinatus, this compound and its derivatives have demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines, inhibition of Gram-positive bacteria, and potent inhibition of collagenase.[1][2][3] This technical guide provides a comprehensive review of the existing literature on this compound, consolidating quantitative data, outlining experimental methodologies, and visualizing its proposed mechanisms of action and biosynthetic pathway.

Chemical Structure and Properties

This compound is a glycosidic anthracycline characterized by a tetracyclic aglycone core linked to a sugar moiety. The core structure is typical of anthracyclines, which are known to intercalate into DNA. The molecular formula for this compound is C₂₇H₂₈O₁₂.[2] Several derivatives, such as this compound anhydride, have also been isolated and characterized.

Quantitative Biological Activity

The biological activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) and minimum inhibitory concentration (MIC) values.

| Table 1: Cytotoxicity of this compound and its Derivatives | |||

| Compound | Cell Line | Activity | IC₅₀ (µM) |

| This compound I | HepG2 (Liver Cancer) | Cytotoxic | 5.57[4] |

| This compound I | A549 (Lung Cancer) | Cytotoxic | 24.30 |

| This compound I | HCT-116 (Colon Cancer) | Cytotoxic | 20.82 |

| Aranciamycins 1-4 | Human Cancer Cell Lines | Cytotoxic | > 7.5 |

| Table 2: Antimicrobial Activity of this compound and its Derivatives | |||

| Compound | Organism | Activity | IC₅₀/MIC (µM) |

| Aranciamycins 1-4 | Gram-positive bacteria | Cytotoxic | > 1.1 |

| Aranciamycins 1-4 | Gram-negative bacteria | Non-cytotoxic | > 30 |

| Aranciamycins 1-4 | Fungi | Non-cytotoxic | > 30 |

| Aranciamycins 1-4 | M. bovis (BCG) | Cytotoxic | 0.7-1.7 |

| This compound Anhydride | Bacillus subtilis | Weakly antibacterial | Not specified |

| Table 3: Enzyme Inhibition by this compound | |||

| Compound | Enzyme | Activity | IC₅₀ (M) |

| This compound | Clostridium histolyticum collagenase | Inhibitor | 3.7 x 10⁻⁷ |

Experimental Protocols

Detailed experimental protocols for the biological assays of this compound are not extensively reported in the available literature. However, based on standard methodologies for similar compounds, the following generalized protocols can be outlined.

Cytotoxicity Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antibacterial Assays (e.g., Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension from an overnight culture.

-

Serial Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-